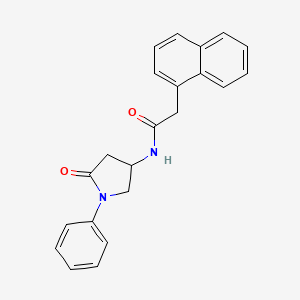![molecular formula C12H12N6O2S B2367858 6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide CAS No. 1797232-23-5](/img/structure/B2367858.png)
6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C12H12N6O2S and its molecular weight is 304.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound has been utilized in the synthesis of fused azole and azines derivatives, including triazolo[1,5-a]pyridinone, substituted pyrimidines, and pyridazinones. These synthesized compounds exhibit diverse biological activities and have implications in drug discovery and development (Hassanien et al., 2000).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including derivatives similar to the specified chemical, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential applications in agriculture (Moran, 2003).
Insecticidal Agents
A novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings indicate the compound's potential role in the development of new insecticidal agents (Soliman et al., 2020).
Antimicrobial Activity
Derivatives of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamides, including compounds related to the specified chemical, have been synthesized and are of interest due to their biological properties, including antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents (Kolosov et al., 2015).
Drug Delivery Systems
The compound's derivatives have been explored for drug delivery applications, particularly encapsulation in water-soluble metalla-cages for cytotoxicity studies against human ovarian cancer cells. This research highlights the potential of such compounds in designing novel drug delivery systems (Mattsson et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the [1,2,4]triazolo[4,3-a]pyrazine platform, have been associated with a wide range of pharmacological activities . These include acting as therapeutic agents or their precursors, or as chemical labels shedding light on biochemical mechanisms .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors, acting as agonists or antagonists . The specific interactions with target receptors depend on the substituents around the core scaffold .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of EN300-6545171.
Result of Action
Compounds with similar structures have been associated with a wide range of pharmacological activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes in cellular function.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the manufacturing process .
properties
IUPAC Name |
6-cyano-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c13-6-9-3-4-10(7-14-9)21(19,20)17-11-2-1-5-18-12(11)15-8-16-18/h3-4,7-8,11,17H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQIBOFUTMGDDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=NN2C1)NS(=O)(=O)C3=CN=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2367775.png)
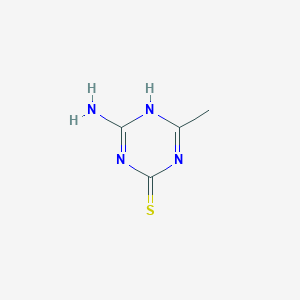
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)
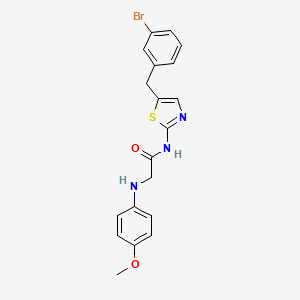
![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)
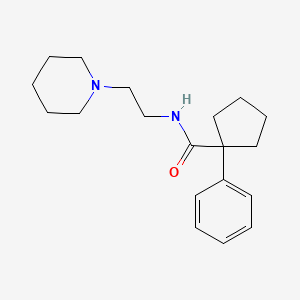
![N-(1-cyanocyclopentyl)-2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2367787.png)
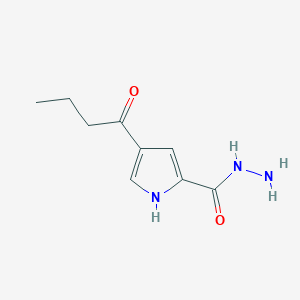
![Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2367791.png)
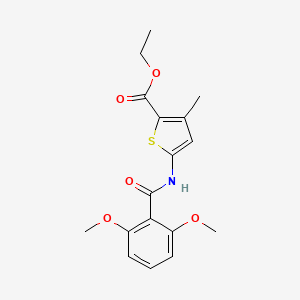
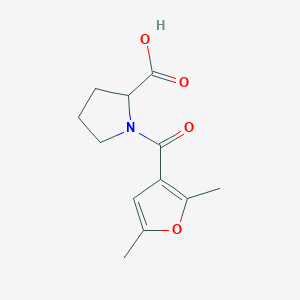
![N-(5-chloro-2-methoxyphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2367795.png)
